molecular formula C17H14ClFN2 B11834126 2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11834126
M. Wt: 300.8 g/mol
InChI Key: BQWKNBRDYRVIJB-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and methyl groups, as well as a carbonitrile functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of advanced catalysts and reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the development of new biochemical tools.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. For instance, similar compounds have been shown to inhibit specific signaling pathways, such as Toll-like receptor 4-mediated cytokine production, by suppressing intracellular signaling . This suggests that the compound may exert its effects through similar mechanisms, potentially involving the modulation of protein-protein interactions and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core with chloro, fluoro, and methyl substituents, as well as a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14ClFN2

Molecular Weight

300.8 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H14ClFN2/c1-10-2-7-15-13(8-10)16(14(9-20)17(18)21-15)11-3-5-12(19)6-4-11/h3-6,10H,2,7-8H2,1H3

InChI Key

BQWKNBRDYRVIJB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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